molecular formula C9H12N2O4 B2608226 Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate CAS No. 2365418-55-7

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate

Cat. No.: B2608226
CAS No.: 2365418-55-7
M. Wt: 212.205
InChI Key: SHJAYGJMPRNLDY-UHFFFAOYSA-N
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Description

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate is a chemical compound with the molecular formula C9H12N2O4 . It has a molecular weight of 212.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.21 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Characterization

  • A series of cisplatin-like complexes incorporating bis(imidazole) derivatives, including dimethyl 2-((1H-imidazol-2-yl)methyl)malonate, have been synthesized and characterized. Their structures were elucidated, and molecular modeling studies highlighted the importance of hydrogen bonding properties in relation to their antitumor activities (Ravera et al., 2011).
  • Novel synthetic approaches to derivatives of this compound have been developed, demonstrating the versatility of this compound in organic synthesis and its potential as an intermediate in the production of complex molecular structures (Boichenko et al., 2020).

Biological Activity

  • The biological activity of Pt(II) complexes containing bis(imidazole) ligands, derived from this compound, was evaluated, revealing their cytotoxic properties. The study discussed these properties in relation to their structural characteristics, such as polar surface area, aquation rate, and lipophilicity, which are crucial for their biological efficacy (Ravera et al., 2011).

Chemical Reactivity and Applications

  • The compound has been utilized in phase transfer-catalyzed enantioselective Michael reactions, showcasing its role in asymmetric synthesis and the potential to create chiral centers, which are important in the development of pharmaceuticals (Dere et al., 2003).
  • This compound has been involved in reactions leading to highly regioselective olefination of conjugated polyolefin dioates, demonstrating its utility in complex organic synthesis and material science applications (Singh et al., 2010).

Mechanism of Action

Properties

IUPAC Name

dimethyl 2-(1H-imidazol-2-ylmethyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJAYGJMPRNLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=NC=CN1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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